

Unveiling the Crystal Structure of Calcium Acetylacetonate: A Technical Guide

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Compound of Interest

Compound Name: Calcium acetylacetonate

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This technical guide provides an in-depth analysis of the crystal structure of **calcium acetylacetonate**, a compound of significant interest in various chemical and pharmaceutical applications. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and presents a visual representation of its molecular architecture.

Introduction

Calcium acetylacetonate, with the chemical formula $\text{Ca}(\text{C}_5\text{H}_7\text{O}_2)_2$, is a coordination complex that plays a role as a catalyst and a precursor in materials science. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its chemical properties and reactivity, thereby enabling its effective application in research and development. The stable crystalline form of **calcium acetylacetonate** under ambient conditions is a hydrated species, specifically *cis*-bis(acetylacetonato)diaquacalcium monohydrate ($[\text{Ca}(\text{C}_5\text{H}_7\text{O}_2)_2(\text{H}_2\text{O})_2] \cdot \text{H}_2\text{O}$). To date, a definitive single-crystal X-ray structure of the anhydrous form has not been reported in the literature. This guide, therefore, focuses on the well-characterized hydrated structure.

Crystallographic Data of *cis*-bis(acetylacetonato)diaquacalcium monohydrate

The crystal structure of cis-bis(acetylacetonato)diaquacalcium monohydrate was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic system with the space group $P2_1/a$. [1][2] The asymmetric unit contains one calcium ion, two acetylacetonate ligands, two coordinated water molecules, and one water molecule of crystallization. The calcium ion is octahedrally coordinated by the four oxygen atoms of the two bidentate acetylacetonate ligands and the oxygen atoms of the two coordinated water molecules. The two water molecules are in a cis configuration.[1]

A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for cis-bis(acetylacetonato)diaquacalcium monohydrate	
Parameter	Value
Chemical Formula	$C_{10}H_{20}CaO_7$
Formula Weight	292.34 g/mol
Crystal System	Monoclinic
Space Group	$P2_1/a$
Unit Cell Dimensions	
a	11.956(3) Å
b	7.502(2) Å
c	16.035(4) Å
β	107.08(2)°
Volume	1374.8(6) Å ³
Z (Formula units per cell)	4
Selected Bond Lengths	
Ca-O(acac)	2.320(2) - 2.336(2) Å
Ca-O(water)	2.356(2) Å

Experimental Protocols

Synthesis of cis-bis(acetylacetonato)diaquacalcium monohydrate Single Crystals

Single crystals of cis-bis(acetylacetonato)diaquacalcium monohydrate suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution of the complex.^[1] A general method for the preparation of the complex involves the reaction of a calcium salt with acetylacetone in an aqueous solution.

A representative synthesis procedure is as follows: Calcium nitrate tetrahydrate ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$) is dissolved in distilled water. To this solution, 2,4-pentanedione (acetylacetone) is added. The pH of the reaction mixture is carefully adjusted to and maintained at 9 by the dropwise addition of ammonium hydroxide, leading to the precipitation of the product. The precipitate is then collected, washed with distilled water, and dried. For single crystal growth, the dried product is redissolved in water and allowed to evaporate slowly at room temperature.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was carried out using a single crystal of suitable size and quality.

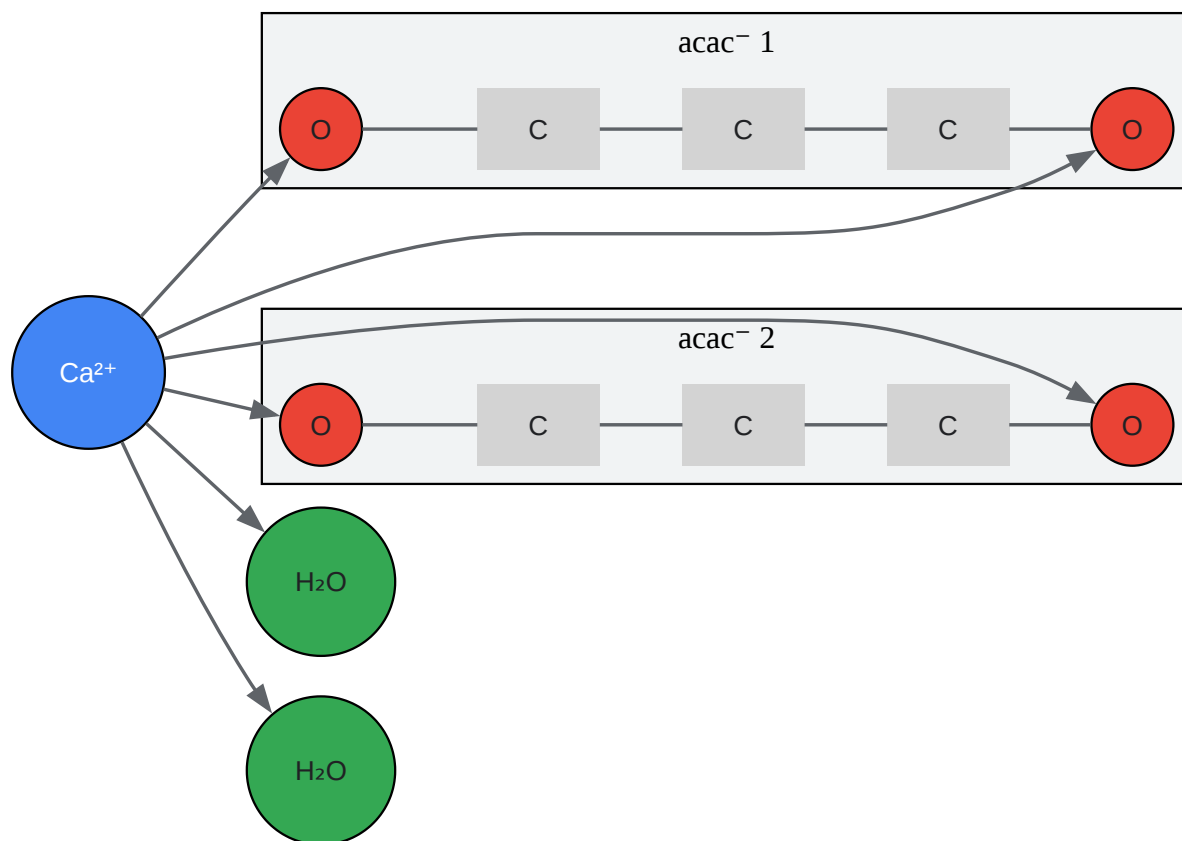
A summary of the data collection and structure refinement parameters is provided in Table 2.

Table 2: X-ray Data Collection and Structure Refinement

Parameter	Value
Diffractometer	Syntex P2 ₁
Radiation	Mo K α (λ = 0.71069 Å)
Temperature	140 K
2 θ range for data collection	Not specified
Index ranges	Not specified
Reflections collected	Not specified
Independent reflections	Not specified
Refinement method	Full-matrix least-squares on F ²
Final R indices [$I > 2\sigma(I)$]	R = 0.048
Goodness-of-fit on F ²	Not specified

Molecular Structure and Coordination Environment

The crystal structure of cis-bis(acetylacetonato)diaquacalcium monohydrate reveals a six-coordinate calcium ion. The coordination geometry is a distorted octahedron. The two bidentate acetylacetonate ligands each form a six-membered chelate ring with the calcium ion. The two coordinated water molecules occupy adjacent (cis) positions in the coordination sphere. The third water molecule is not directly bonded to the calcium ion but participates in hydrogen bonding within the crystal lattice.



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Caption: Coordination of the Ca^{2+} ion in cis-bis(acetylacetonato)diaquacalcium monohydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **calcium acetylacetonate** in its hydrated form, cis-bis(acetylacetonato)diaquacalcium monohydrate. The quantitative crystallographic data and a description of the synthesis and structure determination

methods have been presented. The octahedral coordination environment of the calcium ion, with two bidentate acetylacetonate ligands and two cis-coordinated water molecules, is a key structural feature. Further research is required to elucidate the crystal structure of the anhydrous form of **calcium acetylacetonate**.

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References

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